N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring, a hydroxypropyl group, and a methylisoxazole carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps:
Formation of the Hydroxypropyl Intermediate: The initial step involves the reaction of thiophene-2-carbaldehyde with a suitable reagent such as acetone in the presence of a base to form the hydroxypropyl intermediate.
Cyclization to Form Isoxazole Ring: The hydroxypropyl intermediate is then subjected to cyclization with a nitrile oxide to form the isoxazole ring.
Amidation: The final step involves the amidation of the isoxazole intermediate with 5-methylisoxazole-3-carboxylic acid chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the isoxazole ring to form an isoxazoline.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like AlCl3.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of isoxazoline derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, contributing to the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxypropyl group may facilitate binding to active sites, while the isoxazole ring can interact with specific amino acid residues, leading to inhibition or activation of the target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-phenoxyacetamide
- N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxybenzamide
Uniqueness
Compared to similar compounds, N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide is unique due to the presence of the 5-methylisoxazole moiety, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methylisoxazole-3-carboxamide is a compound belonging to the isoxazole family, characterized by a unique structural composition that includes a hydroxyl group, a thiophene ring, and a methylisoxazole moiety. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the following molecular characteristics:
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 1351614-49-7 |
Molecular Formula | C12H14N2O3S |
Molecular Weight | 266.32 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes:
- Formation of the Thiophene Derivative : Starting with thiophene, halogenation and substitution reactions are performed.
- Introduction of the Hydroxypropyl Group : This is achieved through specific coupling reactions.
- Amide Coupling Reaction : The final step involves forming the carboxamide group, which is crucial for the compound's biological activity .
Antiviral Activity
Preliminary studies indicate that this compound exhibits significant anti-HIV activity . The presence of electron-withdrawing and donating groups on the thiophene ring enhances this effect, suggesting that structural modifications could further improve its efficacy against viral targets.
Anticancer Properties
Research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The compound's mechanism may involve the inhibition of specific molecular targets associated with cancer progression, such as kinases involved in cell signaling pathways .
Anti-inflammatory Effects
This compound also shows promise in reducing inflammation. Its structural features allow it to interact with enzymes or receptors that mediate inflammatory responses, potentially leading to therapeutic applications in conditions characterized by chronic inflammation .
Case Studies and Research Findings
-
Case Study on Anticancer Activity :
- A study assessed the compound's effects on MCF-7 cells, revealing significant apoptosis induction at concentrations above 10 µM. The study suggested that combining this compound with established chemotherapeutics like doxorubicin could enhance therapeutic outcomes while minimizing side effects.
- Mechanism of Action :
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-8-6-9(14-17-8)11(15)13-7-12(2,16)10-4-3-5-18-10/h3-6,16H,7H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STMLIJXEYYEING-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC(C)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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